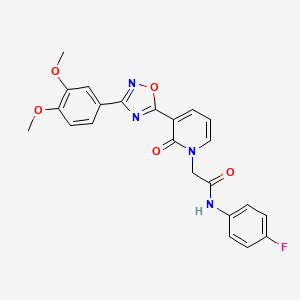
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a 4-fluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the 1,2,4-oxadiazole ring could potentially be formed through a cyclization reaction, and the 3,4-dimethoxyphenyl and 4-fluorophenyl groups could be introduced through substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group suggests that the compound could have a planar structure in this region. The 3,4-dimethoxyphenyl and 4-fluorophenyl groups could add additional complexity to the structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,4-oxadiazole ring is generally considered to be stable, but it can participate in reactions under certain conditions. The 3,4-dimethoxyphenyl and 4-fluorophenyl groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could influence its electronic properties, and the 3,4-dimethoxyphenyl and 4-fluorophenyl groups could influence its solubility.科学的研究の応用
Antimicrobial Properties
Research by Parikh and Joshi (2014) on derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole condensed with phenyl acetamide derivatives revealed enhanced antimicrobial properties due to the presence of fluorine atoms. These compounds showed potent activity against a broad panel of bacterial and fungal strains, suggesting the potential of 1,3,4-oxadiazole compounds in developing new antimicrobials (Parikh & Joshi, 2014).
Radiolabeling for Imaging
Dollé et al. (2008) described the synthesis of DPA-714, a compound designed with a fluorine atom allowing for fluorine-18 labeling and in vivo imaging with positron emission tomography (PET). This study exemplifies the utility of specific acetamide derivatives in diagnostic imaging, particularly for identifying and quantifying biological targets in various diseases (Dollé et al., 2008).
Enzyme Inhibition
Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showing activity against selected microbial species and potential as enzyme inhibitors. The study highlights the role of 1,3,4-oxadiazole derivatives in developing pharmacologically active molecules with specific enzyme targeting capabilities (Gul et al., 2017).
Synthesis for Pharmaceutical Applications
Latli et al. (2015) reported on a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetics, showcasing the synthesis and labeling of complex acetamide derivatives for potential therapeutic use (Latli et al., 2015).
Safety And Hazards
Without specific information, it’s difficult to assess the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.
将来の方向性
Further research could help to elucidate the properties and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and experiments to assess its biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data would be needed.
特性
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5/c1-31-18-10-5-14(12-19(18)32-2)21-26-22(33-27-21)17-4-3-11-28(23(17)30)13-20(29)25-16-8-6-15(24)7-9-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWNYSUSUSPODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole](/img/structure/B2781716.png)
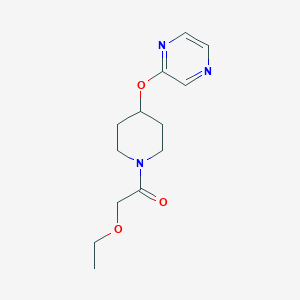
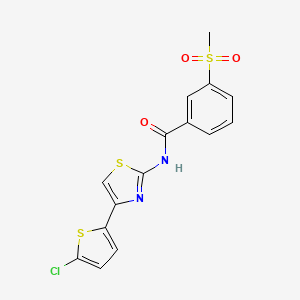
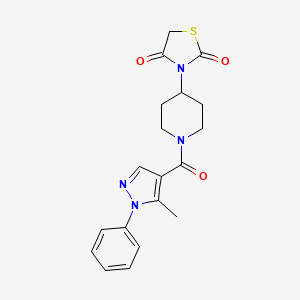

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)

![1-[(2-nitrophenyl)sulfonyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2781727.png)
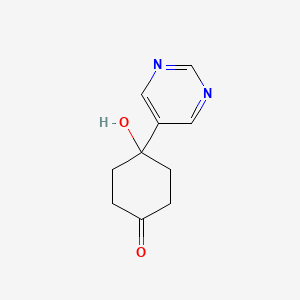
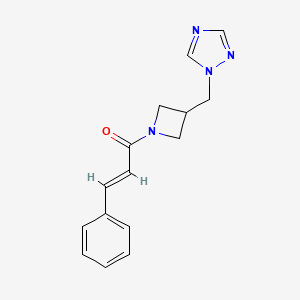
![2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2781732.png)
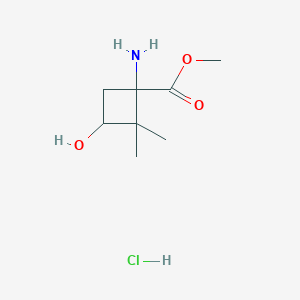
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781736.png)
![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2781739.png)